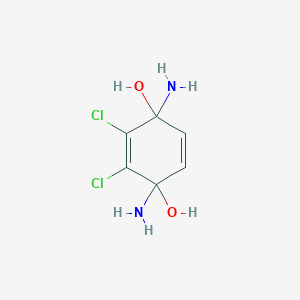
1,4-Diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol is a chemical compound with the molecular formula C6H6Cl2N2O2 It is a derivative of cyclohexadiene and contains both amino and chloro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol typically involves the chlorination of cyclohexadiene followed by amination One common method involves the reaction of cyclohexa-2,5-diene-1,4-dione with chlorine gas to introduce the chloro groups
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to more reduced forms of cyclohexadiene derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced cyclohexadiene derivatives.
Substitution: Various substituted cyclohexadiene derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The amino and chloro groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione
- 2,3-Dichloro-2,5-cyclohexa-diene-1,4-dione
- 2,6-Dichloro-1,4-benzoquinone
Uniqueness
1,4-Diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol is unique due to the presence of both amino and chloro groups on the cyclohexadiene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
87963-49-3 |
|---|---|
Molecular Formula |
C6H8Cl2N2O2 |
Molecular Weight |
211.04 g/mol |
IUPAC Name |
1,4-diamino-2,3-dichlorocyclohexa-2,5-diene-1,4-diol |
InChI |
InChI=1S/C6H8Cl2N2O2/c7-3-4(8)6(10,12)2-1-5(3,9)11/h1-2,11-12H,9-10H2 |
InChI Key |
NWMQEIVKEUKDBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C(=C(C1(N)O)Cl)Cl)(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















